molecular formula C19H19F3N4O3 B3571275 5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B3571275
M. Wt: 408.4 g/mol
InChI Key: OOPLMZBLRLUIAZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . It has been found to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the construction of the pyrimidine ring via the interaction of NH-3-aminopyrazoles with different 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-haloenones, β-ketonitriles, and so on .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 424.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 7 . The topological polar surface area is 87 Ų .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are expected to create opportunities for producing hybrid molecule-based drugs . The future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c1-10(2)24-18(27)12-9-23-26-16(19(20,21)22)8-13(25-17(12)26)11-5-6-14(28-3)15(7-11)29-4/h5-10H,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPLMZBLRLUIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
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5-(3,4-dimethoxyphenyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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